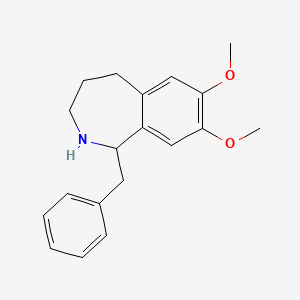
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, and it contains two methoxy groups and a phenylmethyl group. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
The synthesis of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the benzazepine ring. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired compound . Industrial production methods may involve optimizing reaction conditions to improve yield and scalability.
化学反応の分析
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has been extensively studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a pharmacologically active agent with potential therapeutic applications. For example, benzazepine derivatives have been investigated for their potential use in treating cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy . In medicine, compounds like tolvaptan, which is a benzazepine derivative, have been used for the treatment of hyponatremia . Additionally, benzazepines have been explored for their antibacterial activity and as sodium channel blockers .
作用機序
The mechanism of action of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, some benzazepine derivatives act as inhibitors of squalene synthase, which is involved in cholesterol biosynthesis . Others may function as agonists or antagonists of various receptors, such as nicotinic acetylcholine receptors . The specific mechanism of action depends on the structural features of the compound and its interaction with biological targets.
類似化合物との比較
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- can be compared with other benzazepine derivatives, such as 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine and 2,3,4,5-tetrahydro-1H-benzo[d]azepine . These compounds share a similar core structure but differ in their substituents and functional groups. The presence of methoxy groups and a phenylmethyl group in 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- imparts unique chemical and biological properties, distinguishing it from other benzazepine derivatives.
特性
CAS番号 |
57854-60-1 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
1-benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C19H23NO2/c1-21-18-12-15-9-6-10-20-17(16(15)13-19(18)22-2)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,17,20H,6,9-11H2,1-2H3 |
InChIキー |
SIDQSALPGWSBPW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(NCCCC2=C1)CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


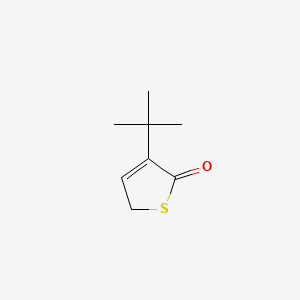
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
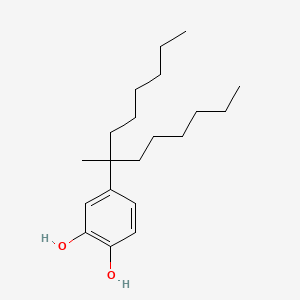
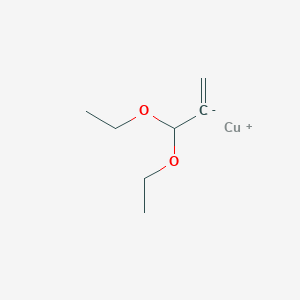
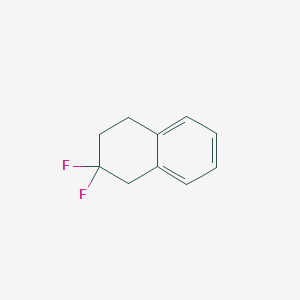
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
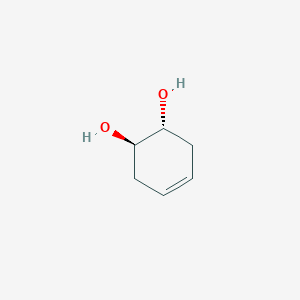
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
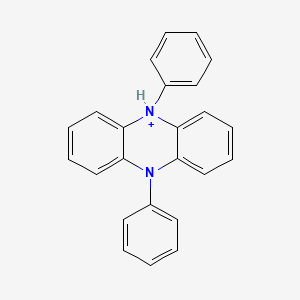
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)

![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
